Welcome to the BenchChem Online Store!
molecular formula C16H15NO4 B3109333 {[4-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 171806-97-6

{[4-(Benzyloxy)phenyl]formamido}acetic acid

Cat. No. B3109333
M. Wt: 285.29 g/mol
InChI Key: FXMAMTNSEWYEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05618528

Procedure details

N-(4-(Phenylmethoxy)benzoyl)glycine pentafluorophenyl ester. N-(4-(Phenyl-methoxy)benzoyl)glycine methyl ester (14.75 g, 49.2 mmol) was boiled under reflux with methanolic sodium hydroxide (1M) (80 mL) for 2 h. The solvent was evaporated under reduced pressure. The residue was dissolved in water and was acidified by addition of aqueous hydrochloric acid. The suspension was extracted with ethyl acetate. The extract was washed with saturated brine and was dried with anhydrous magnesium sulphate. The solvent was evaporated under reduced pressure to give N-(4-(phenylmethoxy)benzoyl)glycine (6.59 g, 47%). Dicyclohexylcarbodiimide (720 mg, 3.5 mmol) was added to N-(4-(phenylmethoxy)benzoyl)glycine (100 g, 3.5 mmol) in dry tetrahydrofuran (100 mL) and the mixture was taken to 0° C. Pentafluorophenol (640 g, 3.5 mmol) was added dropwise and the mixture was stirred for 17 h at 0° C. The suspension was filtered and the solvent was evaporated from the filtrate under reduced pressure. The residue was dissolved in ethyl acetate (200 mL) and was washed with saturated aqueous sodium hydrogen carbonate (2×75 mL), with aqueous sulphuric acid (10%) and with water. The solution was dried with anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure to give N-(4-(phenylmethoxy)benzoyl)glycine pentafluorophenyl ester (Intermediate B) (1.5 g, 95%).
Name
N-(4-(Phenylmethoxy)benzoyl)glycine pentafluorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-(Phenyl-methoxy)benzoyl)glycine methyl ester
Quantity
14.75 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C([O:8][C:9](=[O:28])[CH2:10][NH:11][C:12](=[O:27])[C:13]2[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:15][CH:14]=2)=C(F)C(F)=C(F)C=1F.COC(=O)CNC(=O)C1C=CC(OCC2C=CC=CC=2)=CC=1>[OH-].[Na+]>[C:21]1([CH2:20][O:19][C:16]2[CH:17]=[CH:18][C:13]([C:12]([NH:11][CH2:10][C:9]([OH:28])=[O:8])=[O:27])=[CH:14][CH:15]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:2.3|

Inputs

Step One
Name
N-(4-(Phenylmethoxy)benzoyl)glycine pentafluorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1OC(CNC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O)F)F)F)F
Step Two
Name
N-(4-(Phenyl-methoxy)benzoyl)glycine methyl ester
Quantity
14.75 g
Type
reactant
Smiles
COC(CNC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
was acidified by addition of aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.59 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.